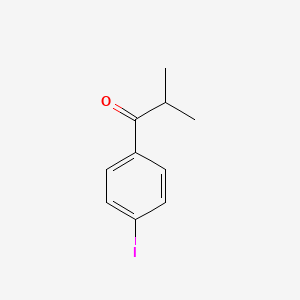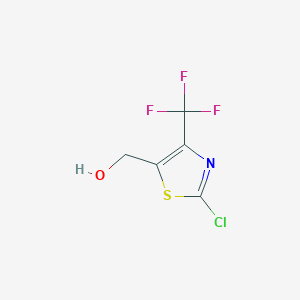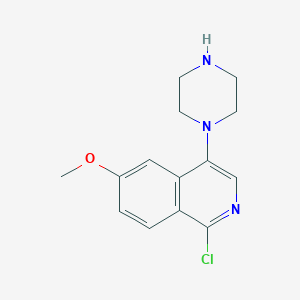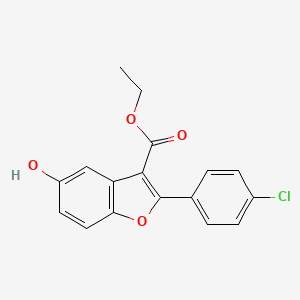
2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid
Descripción general
Descripción
“2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is a linker containing a maleimide group with a terminal carboxylic acid . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis pathway for the compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular formula of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” is C6H5NO4 . The molecular weight is 155.11 .Chemical Reactions Analysis
The maleimide group in “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” will react with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
The compound is a solid . It has a density of 1.578±0.06 g/cm3 (Predicted) . The melting point is 114 °C (Solv: chloroform (67-66-3)), and the boiling point is 376.7±25.0 °C (Predicted) . The flash point is 181.6°C . The compound has a refractive index of 1.581 .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The terminal carboxylic acid of “2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid” can react with primary amine groups in the presence of activators to form a stable amide bond . This property can be used in the synthesis of glycan probes, suggesting potential applications in biochemical research .
Propiedades
Número CAS |
6957-51-3 |
|---|---|
Nombre del producto |
2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid |
Fórmula molecular |
C11H7NO4 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
2-(2,5-dioxopyrrol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H7NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-6H,(H,15,16) |
Clave InChI |
AENZGWONVTXLRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C=CC2=O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[ethyl(phenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8807431.png)
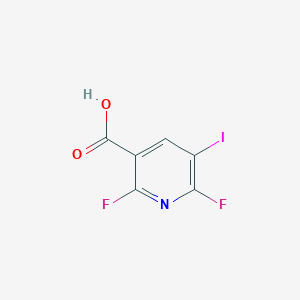
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8807447.png)
![N-[(3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8807448.png)
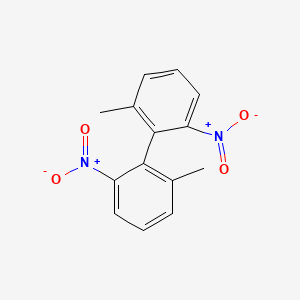

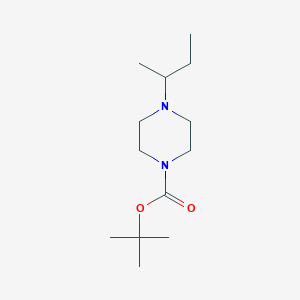
![benzyl N-[2-(2-{[(benzyloxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B8807475.png)
![(S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide](/img/structure/B8807481.png)
